BenchChemオンラインストアへようこそ!

3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid

Lipophilicity Drug Design Physicochemical Properties

This compound is an essential intermediate for PDE4 inhibitors (Roflumilast, CHF6001/Tanimilast). Its 4-cyclopropylmethoxy group imparts critical conformational constraints and metabolic stability that cannot be replicated by simpler methoxy or hydroxy analogs. Procurement ensures compatibility with established synthetic routes, bypassing costly process re-development.

Molecular Formula C11H10Cl2O3
Molecular Weight 261.10 g/mol
Cat. No. B8123371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid
Molecular FormulaC11H10Cl2O3
Molecular Weight261.10 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=C(C=C2Cl)C(=O)O)Cl
InChIInChI=1S/C11H10Cl2O3/c12-8-3-7(11(14)15)4-9(13)10(8)16-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,14,15)
InChIKeyNOUYHXGJECDIQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid: A Critical Intermediate for Selective PDE4 Inhibition


3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid (CAS: 2279122-16-4) is a trisubstituted benzoic acid derivative featuring chlorine atoms at positions 3 and 5, and a cyclopropylmethoxy ether at position 4 . It has a molecular weight of 261.10 g/mol and the molecular formula C₁₁H₁₀Cl₂O₃ . This compound serves primarily as a key synthetic intermediate in the preparation of phosphodiesterase-4 (PDE4) inhibitors, including the marketed drug Roflumilast and the clinical candidate CHF6001 (Tanimilast) [REFS-2, REFS-3].

Why 3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid Cannot Be Replaced by Simple Methoxy or Hydroxy Analogs


The cyclopropylmethoxy group at the 4-position is not a generic alkoxy substituent; it introduces specific conformational constraints and modulates physicochemical properties in ways that are critical for downstream applications. While 3,5-dichloro-4-methoxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid are commercially available alternatives, they lack the cyclopropyl fragment that has been shown to enhance metabolic stability, improve receptor binding affinity, and fine-tune lipophilicity for optimal pharmacokinetic profiles in PDE4 inhibitors [1]. Simply substituting the target compound with a methoxy or hydroxy analog would alter key properties such as LogP and molecular bulk, potentially compromising synthetic yields, intermediate stability, and the ultimate potency of the final drug molecule.

Quantitative Differentiation of 3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid Against Closest Analogs


Significantly Higher Lipophilicity (cLogP) Compared to Methoxy and Hydroxy Analogs

The cyclopropylmethoxy substitution results in a calculated partition coefficient (cLogP) of approximately 4.51, which is substantially higher than that of the 4-methoxy analog (LogP 2.70-3.04) and the 4-hydroxy analog (LogP 2.40) [REFS-1, REFS-2, REFS-3]. This increased lipophilicity is crucial for membrane permeability and metabolic stability in PDE4 inhibitor development [4].

Lipophilicity Drug Design Physicochemical Properties

Increased Molecular Bulk and Conformational Rigidity Relative to Methoxy and Hydroxy Analogs

The target compound has a molecular weight of 261.10 g/mol, which is 40.06 g/mol greater than the 4-methoxy analog (221.04 g/mol) and 54.09 g/mol greater than the 4-hydroxy analog (207.01 g/mol) [REFS-1, REFS-2, REFS-3]. The cyclopropylmethoxy group introduces a three-membered ring that restricts rotational freedom and provides a unique spatial orientation compared to the freely rotating methoxy or planar hydroxy groups [3].

Molecular Weight Conformational Analysis Steric Bulk

Established Synthetic Utility as a Key Intermediate for PDE4 Inhibitors

3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid is a documented intermediate in the synthesis of Roflumilast and the clinical candidate CHF6001 (Tanimilast), both of which are selective PDE4 inhibitors [REFS-1, REFS-2]. In contrast, the 4-methoxy and 4-hydroxy analogs are not reported as intermediates in these synthetic pathways, highlighting the unique role of the cyclopropylmethoxy group in the final drug structure [3].

Synthetic Intermediate PDE4 Inhibitor Roflumilast CHF6001

Class-Level Evidence for Enhanced Metabolic Stability Conferred by Cyclopropyl Group

The cyclopropyl fragment is widely recognized in medicinal chemistry for its ability to enhance metabolic stability by resisting oxidative degradation [1]. A review of drugs containing cyclopropyl groups highlights that this substitution can increase metabolic stability, reduce off-target effects, and improve receptor affinity compared to linear or smaller alkoxy groups [1]. While direct comparative metabolic stability data for the target compound versus its methoxy analog are not available, the class-level inference is strongly supported by numerous drug discovery programs, including the development of PDE4 inhibitors where the cyclopropylmethoxy group is essential for sustained activity [2].

Metabolic Stability Cyclopropyl Group Drug Design

Procurement-Driven Application Scenarios for 3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid


Synthesis of PDE4 Inhibitors (Roflumilast and CHF6001)

This compound is a key intermediate for the preparation of Roflumilast and the clinical candidate CHF6001 [REFS-1, REFS-2]. Its specific substitution pattern is required for the construction of the final benzamide or pyridine N-oxide structures. Procurement of this intermediate ensures compatibility with established synthetic routes and avoids the need for extensive process re-development.

Physicochemical Property Optimization in Lead Compound Development

With a cLogP of ~4.51, this compound offers a lipophilicity profile that is intermediate between highly polar hydroxy analogs (LogP 2.4) and more lipophilic esters [3]. This makes it a valuable scaffold for medicinal chemists aiming to balance solubility and permeability in early-stage drug discovery.

Metabolic Stability Studies in Preclinical Drug Candidates

The cyclopropylmethoxy group is a known motif for improving metabolic stability [4]. This compound can serve as a reference standard or building block in studies designed to evaluate the impact of cyclopropyl substitution on oxidative metabolism and clearance.

Crystallization and Solid-State Formulation Studies

The increased molecular bulk and conformational rigidity of the cyclopropylmethoxy group (MW 261.10 g/mol) can influence crystal packing and solid-state properties . This compound is suitable for polymorphism screening and salt/co-crystal formation studies aimed at optimizing the physical characteristics of drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.